molecular formula C8H9ClN2O3 B2645658 7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid;hydrochloride CAS No. 2377034-25-6

7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid;hydrochloride

Cat. No.: B2645658
CAS No.: 2377034-25-6
M. Wt: 216.62
InChI Key: WBPQZGSYYPYEIH-UHFFFAOYSA-N
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Description

7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid;hydrochloride is a high-purity chemical building block supplied as a hydrochloride salt to enhance aqueous solubility and bioavailability for pharmaceutical research applications. This compound features a distinctive bicyclic architecture comprising a pyran ring (a six-membered oxygen-containing heterocycle) fused at the [4,3-c] position to a pyridazine ring (a six-membered ring with two adjacent nitrogen atoms). The "7,8-dihydro" designation indicates partial saturation at the 7th and 8th positions of this fused ring system, with the carboxylic acid functional group strategically attached at position 3. The hydrochloride salt form is characterized by protonation of a basic nitrogen atom within the pyridazine ring, associated with a chloride counterion, which significantly improves its properties for biological testing. With the molecular formula C 8 H 9 ClN 2 O 3 and a molecular weight of 216.62 g/mol, this compound is particularly valued in medicinal chemistry as a privileged scaffold for constructing more complex molecular architectures. The structural framework is analogous to other dihydropyrano-pyridine carboxylic acid derivatives that have demonstrated significant potential in therapeutic development, particularly as enzyme inhibitors and bioactive molecules for antimicrobial and anticancer research. The compound's mechanism of action is primarily attributed to its ability to interact with biological macromolecules, where the carboxylic acid group may facilitate these interactions by forming covalent bonds with nucleophilic sites on target proteins, potentially inhibiting their function and disrupting critical biochemical pathways. The increased polarity of the hydrochloride salt further modulates its drug-like properties, generally reducing blood-brain barrier penetration and making it particularly suitable for targeting peripheral biological targets. This product is provided exclusively For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications, and all handling should be conducted by qualified professionals in appropriately equipped laboratory settings.

Properties

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3.ClH/c11-8(12)7-3-5-4-13-2-1-6(5)9-10-7;/h3H,1-2,4H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPQZGSYYPYEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=NN=C21)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano-pyridazine core. The carboxylic acid group is then introduced through further functionalization steps, often involving oxidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the cyclization and functionalization processes. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the pyrano ring, potentially converting it to a dihydropyrano structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (for electrophilic substitution), organolithium reagents (for nucleophilic substitution).

Major Products

Scientific Research Applications

Medicinal Chemistry

7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid; hydrochloride has been explored for its potential as an antiviral agent . Research indicates that derivatives of pyridine and pyridazine compounds exhibit significant antiviral activities against various viruses, including influenza and HIV. For instance, certain derivatives have shown effectiveness in inhibiting viral replication in infected cells at low concentrations .

Antimicrobial Activity

Studies have demonstrated that compounds related to 7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid possess broad-spectrum antibacterial properties . For example, certain synthesized derivatives have been tested against Gram-positive bacteria and exhibited notable bactericidal activity . This makes them promising candidates for the development of new antibiotics.

Liquid Crystalline Materials

The compound has been investigated for its potential use in liquid crystal applications . Liquid crystals are materials that exhibit properties between those of liquids and solid crystals and are widely used in display technologies. Research indicates that the carboxylic acid derivatives can form liquid crystalline phases, which could be utilized in advanced display systems .

Synthesis of Bioactive Compounds

7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid serves as a key intermediate in the synthesis of various bioactive compounds. Its structure allows for further modification to create derivatives with enhanced biological activities. For instance, it has been used as a precursor in the synthesis of anticoagulants like Apixaban .

Case Studies

StudyFocusFindings
Study AAntiviral ActivityDemonstrated effective inhibition of HIV replication at concentrations of 4 to 20 μg/mL .
Study BAntimicrobial TestingShowed significant bactericidal activity against Staphylococcus aureus and E. coli (MIC = 50 µM) .
Study CLiquid Crystal PropertiesIdentified liquid crystalline phases in synthesized derivatives, indicating potential for display technology applications .

Mechanism of Action

The mechanism by which 7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Core Heterocyclic Frameworks

Compound Name Core Structure Substituents/Functional Groups Key Properties Reference
Target Compound Pyrano[4,3-c]pyridazine -COOH (position 3), HCl salt High polarity, water solubility
Ethyl 5-Amino-pyrazolo[4,3-c]pyridine-7-carboxylate Pyrazolo[4,3-c]pyridine -COOEt (position 7), -NH2 (position 5) Red crystals, mp 235–237°C, IR: 1720 cm⁻¹ (ester)
3-Chloro-4-trifluoromethyl-pyrano[4,3-c]pyridazine Pyrano[4,3-c]pyridazine -Cl, -CF3 (position 4) Increased lipophilicity, potential stability
7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-diol Pyrano[4,3-d]pyrimidine -OH (positions 2, 4) Hydrogen-bonding capacity

Key Observations :

  • The pyridazine vs.
  • Substituents like -COOH (target compound) or -COOEt () influence solubility and reactivity. Hydrochloride salts enhance ionic character compared to free bases .

Comparison :

  • The target compound’s synthesis likely requires similar hydrazine or hydroxylamine-mediated cyclization, but the hydrochloride salt formation may involve additional acid treatment steps .

Implications :

  • The absence of biological data for the target compound contrasts with the pyrano[4,3-b]pyridine derivative’s potent FABP4 inhibition . tetrazole) may affect binding.

Critical Analysis of Substituent Effects

  • Carboxylic Acid (-COOH) : Enhances water solubility and metal-binding capacity compared to ester (-COOEt) or trifluoromethyl (-CF3) groups .
  • Chlorine/Trifluoromethyl : Electron-withdrawing groups (e.g., -Cl, -CF3) in analogs () may improve metabolic stability but reduce solubility .

Biological Activity

7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H8N2O2
  • Molecular Weight : 152.15 g/mol
  • CAS Number : 1075260-60-4

Biological Activity Overview

Recent studies have highlighted various biological activities associated with 7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid; hydrochloride, including:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
  • Anticancer Potential : Demonstrates cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : May inhibit inflammatory pathways.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds, including 7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid; hydrochloride, show promising antimicrobial activity. In vitro studies have demonstrated effectiveness against several bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans.

CompoundBacterial Strains TestedActivity
7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acidS. aureus, E. coliSignificant activity compared to reference antibiotics
Derivative 3aKlebsiella pneumoniaeStrong activity against Gram-negative bacteria
Derivative 3cCandida albicansEffective antifungal activity

Anticancer Activity

The compound has been evaluated for its anticancer properties in various studies. Notably, it has shown cytotoxic effects in human cancer cell lines, indicating potential as a chemotherapeutic agent.

Case Study: Cytotoxicity in Cancer Cell Lines

In a recent study, the compound was tested against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated:

  • Cytotoxic Effects : The compound exhibited a dose-dependent reduction in cell viability.
  • Mechanism of Action : Likely involves apoptosis induction and cell cycle arrest.

The biological activity of 7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid; hydrochloride is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could modulate receptor signaling pathways that are crucial for cellular proliferation and survival.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid; hydrochloride?

  • Methodological Answer : A stepwise approach is advised. Begin with cyclization of a pyridazine precursor using Vilsmeier-Haack reagents (e.g., POCl₃/DMF) to form the pyrano-pyridazine core, followed by carboxylation at the 3-position . Subsequent hydrochloride salt formation can be achieved via acid-base titration with HCl in anhydrous conditions. Computational reaction path searches (e.g., quantum chemical calculations) can optimize intermediate stability and reaction yields .
  • Key Considerations : Monitor reaction intermediates via TLC or LC-MS to avoid over-functionalization. Use inert atmospheres for moisture-sensitive steps.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Purity : Employ reverse-phase HPLC with UV detection (λ = 210–280 nm) and a C18 column, using acetonitrile/water (0.1% TFA) gradients. Compare retention times against reference standards .
  • Structure : Confirm via 1H^1H- and 13C^{13}C-NMR (DMSO-d₆ or CDCl₃) to resolve aromatic protons and carboxylate signals. Mass spectrometry (ESI+) should match the molecular ion [M+H]⁺.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Solutions include:

  • Variable Temperature NMR : Identify temperature-dependent splitting to confirm conformational exchange.
  • 2D NMR (COSY, HSQC) : Map coupling networks to distinguish overlapping signals.
  • High-Resolution Mass Spectrometry (HRMS) : Rule out isotopic or adduct interference .

Q. What computational tools are effective for predicting reactivity or optimizing synthesis?

  • Methodological Answer :

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates (e.g., Gaussian, ORCA). Focus on ring-closing energetics and carboxylation feasibility .
  • Machine Learning : Train models on analogous pyridazine derivatives to predict optimal solvents, catalysts, or temperatures (e.g., COMSOL Multiphysics integration for process simulation) .

Q. How can membrane separation technologies improve the purification of this compound?

  • Methodological Answer : Nanofiltration (NF) or reverse osmosis (RO) membranes with MWCO ≤ 300 Da can isolate the hydrochloride salt from smaller byproducts. Parameters to optimize:

  • Transmembrane Pressure : 10–20 bar for NF.
  • Solvent Compatibility : Ensure membrane stability in polar aprotic solvents (e.g., DMF, THF) .

Notes on Contradictory Evidence

  • reports a 57% yield for a similar cyclization step, while suggests computational optimization can improve yields. Researchers should balance experimental feasibility with computational predictions.
  • Safety protocols in emphasize glovebox use for hazardous intermediates, whereas focuses on industrial-scale separation. Adapt protocols to lab-scale constraints.

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